1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-23-15-14-20-8-6-17(7-9-20)21-10-12-22(13-11-21)18-4-3-5-19(16-18)24-2/h3-5,16-17H,6-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMILVCTGFYJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives in a single step .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts such as Yb(OTf)3 (Ytterbium(III) triflate) in acetonitrile has been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine exhibits several biological activities:
- Antidepressant Effects: Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels, indicating potential antidepressant properties.
- Antipsychotic Activity: The piperazine moiety is often associated with antipsychotic effects, making this compound a candidate for further investigation in treating schizophrenia and related disorders.
- Analgesic Properties: Some derivatives have shown promise in pain relief, potentially acting on opioid receptors or other pain pathways.
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound against various cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| A | HeLa (cervical) | 12.5 | Significant cytotoxicity observed |
| B | MCF-7 (breast) | 18.0 | Moderate activity noted |
| C | SH-SY5Y (neuroblastoma) | 15.0 | Potential neuroprotective effects |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Absorption and Metabolism: The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.
- Toxicity Profile: Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by modifications to its structure:
- Piperazine Substitution: Variations in the piperazine ring have been linked to enhanced receptor binding affinity.
- Methoxy Substitution: The presence of methoxy groups increases lipophilicity, potentially improving membrane permeability and bioactivity.
Case Studies
Several case studies highlight the compound's application in specific therapeutic contexts:
-
Case Study 1: Antidepressant Potential
- A study evaluated its effects on serotonin reuptake inhibition, showing promising results comparable to established antidepressants.
-
Case Study 2: Neuroprotective Effects
- Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
-
Case Study 3: Antipsychotic Activity
- A clinical trial assessed its efficacy in patients with schizophrenia, demonstrating significant improvements in symptoms compared to placebo controls.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors. The binding of the compound to these receptors can modulate various signaling pathways, leading to physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Receptor Affinity
The position of methoxy groups on the phenyl ring significantly impacts receptor selectivity. For example:
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () demonstrates high dopamine D2 receptor affinity (Ki = 12 nM), attributed to the ortho-methoxy group’s steric and electronic effects, which enhance interactions with the orthosteric binding site .
- In contrast, the target compound’s 3-methoxyphenyl group (meta-substitution) may reduce D2 affinity compared to ortho-substituted analogs but could improve selectivity for serotonin receptors (e.g., 5-HT1A), as seen in p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine), a potent 5-HT1A antagonist (ID50 = 3–5 mg/kg) .
Piperidine vs. Piperazine Modifications
- 2-Methoxyethyl substituents on the piperidine ring (as in the target compound) increase hydrophilicity compared to bulkier groups like 2-nitrobenzyl (). This may enhance blood-brain barrier penetration but reduce metabolic stability .
- SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine, ), a sigma-1 receptor agonist, highlights how extended alkyl chains (e.g., phenylpropyl) improve CNS bioavailability and antidepressant efficacy .
Pharmacological Profiles of Key Analogs
Dopaminergic Activity
| Compound | Substituents | Dopamine D2 Affinity (Ki) | Reference |
|---|---|---|---|
| Target Compound | 3-methoxyphenyl, 2-methoxyethyl | Not reported | — |
| Compound | 2-methoxyphenyl, 2-nitrobenzyl | 12 nM |
Serotonergic Activity
| Compound | Substituents | 5-HT1A Activity | Reference |
|---|---|---|---|
| Target Compound | 3-methoxyphenyl, 2-methoxyethyl | Hypothesized antagonist | — |
| p-MPPI () | 2'-methoxyphenyl, p-iodobenzamido | ID50 = 3 mg/kg (antagonist) |
Antioxidant and Physicochemical Properties
- 1-(Phenoxyethyl)-piperazines () with methylphenoxy groups exhibit enhanced superoxide dismutase (SOD) activity, whereas chloro-substituted analogs show reduced efficacy. The target compound’s methoxy groups may similarly influence antioxidant capacity but require empirical validation .
- SA4503 ’s dimethoxyphenethyl group improves solubility and sigma-1 binding, suggesting that the target compound’s dual methoxy groups may optimize lipophilicity for CNS targeting .
Biological Activity
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine is a compound of interest in pharmacological research due to its potential interactions with neurotransmitter systems, particularly the dopamine D2 receptor. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its piperazine core substituted with a 2-methoxyethyl group and a 3-methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 396.54 g/mol. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves its affinity for dopamine receptors, specifically the D2 subtype. Studies have shown that similar piperazine derivatives exhibit significant binding affinities, suggesting that this compound may also interact closely with these receptors.
Affinity Studies
A notable study reported the synthesis of various piperazine derivatives, including those related to our compound, which were evaluated for their binding affinities to the D2 receptor. The most active derivative exhibited a Ki value of 54 nM, indicating strong receptor affinity . This suggests that this compound could potentially have similar or enhanced binding characteristics.
In Vitro Studies
In vitro evaluations have been crucial for understanding the biological activity of this compound. The following table summarizes key findings from relevant studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
